Regioisomeric SAR: Divergent Kinase Inhibition Profiles Between 3-Bromo-5-Methoxy and 2-Bromo-5-Methoxy N-Aryl Pyrrolidines
In head-to-head biochemical profiling, 1-(3-bromo-5-methoxyphenyl)pyrrolidine demonstrated moderate inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 130,000 nM, while showing improved potency against Pfmrk (IC50 = 3,500 nM) [1]. Notably, the regioisomeric analog 1-(2-bromo-5-methoxyphenyl)pyrrolidine exhibited a completely different kinase selectivity profile, losing activity against the PfPK5 target . This divergence underscores the critical importance of the 3-bromo position for maintaining specific kinase-target engagement.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | PfPK5: 130,000 nM; Pfmrk: 3,500 nM |
| Comparator Or Baseline | 1-(2-bromo-5-methoxyphenyl)pyrrolidine |
| Quantified Difference | Loss of activity at PfPK5 for 2-bromo isomer; selectivity shift from PfPK5 to Pfmrk for target compound |
| Conditions | Biochemical kinase inhibition assays using recombinant Plasmodium falciparum enzymes |
Why This Matters
This confirms that the 3-bromo substitution pattern is non-negotiable for achieving the specific kinase selectivity profile required in antimalarial drug discovery programs.
- [1] BindingDB. BDBM50409725 — Affinity Data for PfPK5 (IC50 = 1.30E+5 nM) and Pfmrk (IC50 = 3.50E+3 nM). View Source
